molecular formula C20H22F4N2 B5112773 1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine

1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine

Cat. No. B5112773
M. Wt: 366.4 g/mol
InChI Key: TXPIKTHCMKXRPK-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been explored for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine involves its interaction with various receptors in the brain. It has been found to bind to serotonin and dopamine receptors, leading to the modulation of neurotransmitter release and the regulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine has been found to exhibit potent antidepressant and anxiolytic effects in various animal models. It has also been explored for its potential use in the treatment of other neurological disorders such as schizophrenia and bipolar disorder.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine in laboratory experiments is its potent binding affinity towards various receptors. This makes it an ideal candidate for studying the mechanism of action of various drugs and the regulation of neurotransmitter release. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine. One of the potential directions is the exploration of its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another potential direction is the development of more potent and selective analogs of this compound for use in medicinal chemistry.
Conclusion:
In conclusion, 1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been explored for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to fully understand the potential of this compound in the treatment of various neurological disorders.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine can be achieved using various methods. One of the most commonly used methods involves the reaction of 1-methyl-4-piperidone with 2-fluoroaniline and 3-(trifluoromethyl)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit potent binding affinity towards various receptors such as serotonin and dopamine receptors. It has also been explored for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

1-(2-fluorophenyl)-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F4N2/c1-15(13-16-5-4-6-17(14-16)20(22,23)24)25-9-11-26(12-10-25)19-8-3-2-7-18(19)21/h2-8,14-15H,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPIKTHCMKXRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine

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